molecular formula C13H13NO3 B2474438 3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic Acid CAS No. 847239-25-2

3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic Acid

Cat. No. B2474438
CAS RN: 847239-25-2
M. Wt: 231.251
InChI Key: SPTGORMPTISHFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular weight of MQPA is 231.251. The InChI Key is SPTGORMPTISHFL-UHFFFAOYSA-N. The structure of MQPA includes a quinoline ring, which is a heterocyclic compound, attached to a propanoic acid group.


Chemical Reactions Analysis

Certain compounds synthesized from 3-oxo-3-(quinolin-3-yl)propanoates show inhibitory activity against blood coagulation factors Xa and XIa. Chlorination, bromination, and condensation reactions of certain 3-quinolinyl propanoic acids lead to the synthesis of novel compounds with in vitro antimicrobial activity.

Scientific Research Applications

  • Analytical Methods for Quality Control Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are utilized for quality control of these active pharmaceutical ingredients.
  • Synthesis and Biological Activity Prediction These compounds demonstrate potential biological activities, emphasizing the versatility of these derivatives.
  • Anticoagulant Activity This suggests their potential application in developing anticoagulant drugs.
  • Antimicrobial Activity Chlorination, bromination, and condensation reactions of certain 3-quinolinyl propanoic acids lead to the synthesis of novel compounds with in vitro antimicrobial activity.
  • Renal Vasodilator Activity This highlights their potential in cardiovascular therapeutics.
  • Cytotoxicity Against Breast Cancer Cells Hybrid 2-quinolinone derivatives synthesized from compounds structurally similar to MQPA show cytotoxicity against MCF-7 cell line, indicating their potential as anti-breast cancer drugs.

Mechanism of Action

While the exact mechanism of action for MQPA is not specified in the search results, it’s known that derivatives of 3-(quinolin-2-one-1-yl)alkanoic acids demonstrate potent and selective renal vasodilator activity. This suggests that MQPA or its derivatives could potentially interact with the cardiovascular system.

Safety and Hazards

The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-2-3-9-7-10(4-5-12(15)16)13(17)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTGORMPTISHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

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